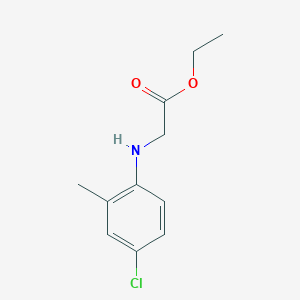![molecular formula C15H17N3O2 B5623215 2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5623215.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,3,4-oxadiazole ring system and its derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Research focuses on the synthesis and exploration of these compounds for potential applications, including their antimicrobial, antitumor, and anti-inflammatory properties. The specific compound you mentioned falls within this category, highlighting the importance of studying its synthesis, structural characteristics, and properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides and carbon disulfide or through the reaction with chloroacetamides in the presence of a base. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized starting from various organic acids transformed into esters, then hydrazides, and finally cyclized to form the desired oxadiazole ring (Ramalingam et al., 2019; Gul et al., 2017). These methods highlight the versatility of the oxadiazole ring synthesis, potentially applicable to the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure imparts the compounds with unique electronic and steric properties, influencing their reactivity and interactions with biological targets. The molecular structure can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry, providing detailed insights into the compound's configuration and conformation (Chkirate et al., 2019).
Chemical Reactions and Properties
1,3,4-oxadiazole derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the electron-deficient nature of the oxadiazole ring. These reactions allow for further functionalization and the introduction of pharmacophoric elements, enhancing the compound's biological activity. The chemical properties of these compounds are influenced by the substituents on the oxadiazole ring, which can modulate their acidity, basicity, and overall reactivity (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including solubility, melting point, and stability, are crucial for their application in drug design. These properties determine the compound's behavior in biological systems and its suitability for formulation into dosage forms. The stability of the oxadiazole ring under physiological conditions is particularly relevant, as it affects the compound's shelf life and efficacy (Moormann et al., 2004).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, such as pKa, logP, and reactivity, are essential for understanding their interactions with biological targets. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, critical for its pharmacological activity. The electron-withdrawing nature of the oxadiazole ring can also affect the compound's ability to form hydrogen bonds and interact with enzymes or receptors (Parikh & Joshi, 2014).
For further detailed information and studies on similar compounds, please consult the following references:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-17-18-15(20-10)9-16-14(19)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJYSSBLHWDBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-1-YL)-N-[(5-methyl-1,3,4-oxadiazol-2-YL)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide](/img/structure/B5623137.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5623151.png)
![1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5623158.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![3-[(3-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5623176.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)
![3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)
![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623191.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623192.png)

![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5623224.png)
